N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}ethane-1-sulfonamide
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Overview
Description
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}ethane-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a pyridazine ring substituted with an ethanesulfonyl group and a phenyl ring substituted with an ethanesulfonamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. The ethanesulfonyl group can be introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the pyridazine derivative with a phenyl ring substituted with an ethanesulfonamide group, which can be achieved through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro groups on the pyridazine ring can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-fluoro-3-methylbenzene-1-sulfonamide
- N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenoxyacetamide
- N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide
Uniqueness
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}ethane-1-sulfonamide is unique due to its specific substitution pattern on the pyridazine and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic development .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-22(18,19)14-10-9-13(15-16-14)11-5-7-12(8-6-11)17-23(20,21)4-2/h5-10,17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEUZZVQTSQSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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